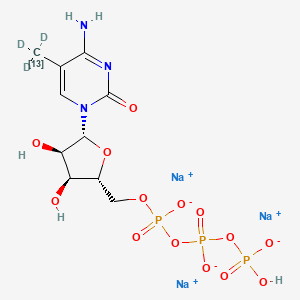
D-myo-Inositol-4,5-diphosphate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)P3) is a key second messenger produced in cells by PLC-mediated hydrolysis of phosphatidylinositol-4,5-diphosphate. Binding of Ins(1,4,5)P3 to one of several Ins(1,4,5)P3 receptors results in opening of the calcium channels and an increase in intracellular calcium. Ins(4,5)P2 is a metabolite of Ins(1,4,5)P3 that lacks a phosphate at the 1/' position. Ins(4,5)P2 formation has been reported as an intermediate in the metabolism Ins(1,4,5)P3 in GH3 pituitary cells.
Applications De Recherche Scientifique
1. Inhibition of Iron-Gall-Ink Corrosion
D-myo-inositol phosphates, including D-myo-Inositol-4,5-diphosphate sodium salt, have been found to prevent iron-gall-ink decay in cellulose items, showcasing their potential as inhibitors of corrosion in historical and archival materials (Šala et al., 2006).
2. Investigation in Dictyostelium
Research has identified specific diphospho-myo-inositol phosphates in Dictyostelium, aiding in the understanding of cellular processes in this model organism. Such research can elucidate the roles of these compounds in more complex biological systems (Laussmann et al., 1997).
3. Role in Sodium Uptake in Plants
Studies on ice plants have shown that myo-inositol derivatives, including D-myo-Inositol-4,5-diphosphate, play a role in sodium uptake, particularly under salt stress. This has implications for understanding salt tolerance mechanisms in plants (Nelson et al., 1999).
4. Prevention of Dystrophic Calcifications
Dietary myo-inositol hexaphosphate, related to D-myo-Inositol-4,5-diphosphate, has been observed to inhibit the development of dystrophic calcifications in soft tissues. This highlights its potential therapeutic application in preventing calcification-related diseases (Grases et al., 2004).
5. Mineral Binding Properties
Research into inositol phosphates, including D-myo-Inositol-4,5-diphosphate, has revealed their strong binding capacity with mineral elements like Cu2+, Zn2+, and Cd2+. This suggests potential applications in nutritional science and bioavailability studies of minerals (Persson et al., 1998).
6. Synthesis for Biological Studies
The synthesis of D-myo-inositol 1,4,5-triphosphate, closely related to D-myo-Inositol-4,5-diphosphate, has allowed for detailed studies on its biological activity, aiding in the understanding of cellular signaling mechanisms (Reese & Ward, 1987).
7. Structural Clarification in Dictyostelium
Further studies in Dictyostelium have resolved the structures of diphospho-myo-inositol phosphates, advancing knowledge in the field of biochemistry and molecular biology (Laussmann et al., 1996).
8. Exploration in Dermatological Applications
Research into the absorption of myo-inositol hexakisphosphate through the skin has implications for its use in dermatology, including potential roles in skin cancer prevention and treatment of calcinosis cutis (Grases et al., 2005).
9. Cardioprotective Potential
D-myo-inositol-1,4,5-trisphosphate hexasodium, related to D-myo-Inositol-4,5-diphosphate, has been shown to reduce infarct size in rabbit hearts, indicating its potential as a cardioprotective agent (Przyklenk et al., 2005).
Propriétés
Nom du produit |
D-myo-Inositol-4,5-diphosphate (sodium salt) |
|---|---|
Formule moléculaire |
C6H12O12P2 · 2Na |
Poids moléculaire |
384.1 |
InChI |
InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2+,3-,4-,5?,6?;;/m0../s1 |
Clé InChI |
AGYHIHUTKCMLKM-GFRJWRMMSA-L |
SMILES |
O[C@@H]1[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H](O)[C@H]1O.[Na+].[Na+] |
Synonymes |
Ins(4,5)-P2 (sodium salt); 4,5-IP2 (sodium salt) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



